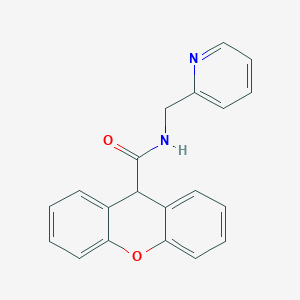

N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-20(22-13-14-7-5-6-12-21-14)19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-12,19H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHMNCIURXLUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Pyridin 2 Ylmethyl 9h Xanthene 9 Carboxamide and Its Analogues

Strategies for Xanthene-9-carboxamide Core Construction

The formation of the central xanthene-9-carboxamide structure is a critical step, achievable through several reliable synthetic routes. These strategies typically begin with the precursor, 9H-xanthene-9-carboxylic acid, or build the xanthene ring system from simpler starting materials.

Amide Bond Formation via Coupling Reagents

The most direct and widely employed method for constructing the amide bond in N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide is the condensation reaction between 9H-xanthene-9-carboxylic acid and pyridin-2-ylmethanamine. hepatochem.com This transformation is generally not spontaneous and requires the activation of the carboxylic acid group. iris-biotech.de This is accomplished using a variety of coupling reagents that convert the carboxylate into a reactive intermediate, which is then susceptible to nucleophilic attack by the amine. hepatochem.com

The process typically involves two main steps within a one-pot procedure: the activation of the carboxylic acid and the subsequent reaction with the amine. hepatochem.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are foundational reagents in this area. hepatochem.comluxembourg-bio.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then react directly with the amine to form the desired amide. luxembourg-bio.com

To improve reaction efficiency and minimize side reactions, such as racemization in chiral substrates, additives are frequently used in conjunction with carbodiimides. hepatochem.comluxembourg-bio.com Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) can trap the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and couples efficiently with the amine. luxembourg-bio.com Other classes of coupling reagents include phosphonium (B103445) salts, like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium/aminium salts, which also form active esters that readily react with amines. google.comnih.gov The choice of reagent and conditions depends on the specific substrates and desired purity of the final product. iris-biotech.de

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Acronym | Key Features & Byproducts |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective; forms insoluble dicyclohexylurea (DCU) byproduct, which is easily filtered. luxembourg-bio.com |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Forms water-soluble urea (B33335) byproduct, facilitating easier workup. Often used with HOBt. nih.gov |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High coupling efficiency, particularly for hindered substrates. nih.gov |

Derivatization of 9H-Xanthene-9-carboxylic Acid

The principal precursor for the xanthene portion of the target molecule is 9H-xanthene-9-carboxylic acid. researchgate.netresearchgate.net This compound can be synthesized through various methods, one of which involves the Huang-Minlon reduction of xanthone (B1684191) to yield xanthene, followed by deprotonation at the 9-position with a strong base (like n-butyllithium) and subsequent carboxylation by quenching with carbon dioxide gas at low temperatures. google.com

Once obtained, 9H-xanthene-9-carboxylic acid serves as the direct starting material for derivatization into the corresponding carboxamide. researchgate.net Besides the use of coupling reagents as detailed in section 2.1.1, a more traditional method involves converting the carboxylic acid into a more reactive acyl chloride. researchgate.net This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 9H-xanthene-9-carbonyl chloride is a highly reactive electrophile. Subsequent addition of pyridin-2-ylmethanamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct, leads to the formation of the this compound. researchgate.net This two-step procedure is robust and often results in high yields of the desired product.

Multicomponent Reaction Approaches for Xanthene Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical strategy for the synthesis of complex molecular scaffolds like xanthenes from simple, readily available starting materials in a single step. nsmsi.irmdpi.com While not directly yielding this compound, these methods are powerful for constructing a wide variety of substituted xanthene cores that could be later converted to the desired carboxylic acid.

A common MCR strategy for synthesizing xanthene derivatives involves the condensation of an aldehyde, an activated methylene (B1212753) source (like dimedone or other cyclic diketones), and a nucleophilic aromatic compound such as 2-naphthol (B1666908). mdpi.comresearchgate.net This reaction is typically catalyzed by an acid or a heterogeneous catalyst. mdpi.com For example, the one-pot condensation of benzaldehyde, dimedone, and 2-naphthol can produce tetrahydro-benzo[α]xanthene-11-one derivatives. mdpi.com Various catalysts, including natural biopolymers like tannic acid, heterogeneous catalysts such as 1,4-diazabicyclo[2.2.2]octane supported on Amberlyst-15, and even ultrasound irradiation have been employed to promote these reactions under environmentally benign conditions. nsmsi.irmdpi.comnih.gov Another approach involves the three-component coupling of arynes, N,N-dimethylformamide (DMF), and active methylene compounds to generate xanthene structures. acs.org

Table 2: Examples of Multicomponent Reactions for Xanthene Core Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Aromatic Aldehyde | Dimedone | 2-Naphthol | DABCO/Amberlyst-15, Solvent-free mdpi.com | Tetrahydro-benzo[α]xanthen-11-one |

| Aromatic Aldehyde | Dimedone | 2-Naphthol | ZrCl₄, Ultrasonic irradiation nih.gov | Functionalized Xanthene |

| Benzyne Precursor | DMF | 1,3-Diketone | Cascade reaction acs.org | Xanthene Derivative |

Pyridine Moiety Synthesis and Integration

The synthesis and functionalization of the pyridylmethanamine portion are crucial for introducing structural diversity into the final molecule. This involves either preparing a pre-functionalized amine precursor or modifying the pyridine ring at a suitable stage.

Synthesis of Substituted Pyridylmethanamine Precursors

The key amine component, pyridin-2-ylmethanamine, and its substituted analogues are accessible through several synthetic routes. A common and straightforward method for preparing the parent amine is the reduction of 2-cyanopyridine (B140075) (pyridine-2-carbonitrile). This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), to yield the primary amine. nih.gov

For the synthesis of substituted pyridylmethanamine precursors, strategies often begin with appropriately substituted pyridine starting materials. mdpi.com For instance, a substituted 2-cyanopyridine can be reduced to provide an aminomethyl group on a pre-functionalized ring. Alternatively, synthetic sequences can build the pyridine ring itself. The Hantzsch pyridine synthesis and its variations allow for the construction of substituted pyridine rings from β-enamine carbonyl compounds, aldehydes, and an ammonia (B1221849) source. mdpi.com Other methods involve the transformation of different functional groups on the pyridine ring into the desired aminomethyl group. For example, a carboxylic acid group can be converted to a primary amide, which is then reduced to the amine. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings, allowing for the introduction of a wide array of substituents and the creation of diverse analogues. nih.gov These reactions are typically performed on a pyridine precursor, such as a halopyridine, before its elaboration into the aminomethyl side chain or its final coupling to the xanthene core.

The Suzuki-Miyaura coupling is one of the most versatile of these methods. It involves the reaction of a halopyridine (e.g., 2-chloro- or 2-bromopyridine (B144113) derivatives) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.org This reaction forms a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups onto the pyridine ring. acs.org

Other palladium-catalyzed reactions include C-H activation/functionalization, where a C-H bond on the pyridine ring is directly converted to a C-C or C-heteroatom bond. nih.govrsc.org For example, the palladium-catalyzed oxidative C-H/C-H cross-coupling of pyridine N-oxides with heterocycles provides a regioselective route to biheteroaryl molecules. rsc.org These advanced techniques provide efficient pathways to functionalized pyridines that would be difficult to synthesize using traditional methods, thereby expanding the chemical space available for creating analogues of this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9H-xanthene-9-carboxylic acid |

| Pyridin-2-ylmethanamine |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N,N'-diisopropylcarbodiimide (DIC) |

| 1-hydroxybenzotriazole (HOBt) |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Xanthone |

| Xanthene |

| n-butyllithium |

| Thionyl chloride |

| Oxalyl chloride |

| 9H-xanthene-9-carbonyl chloride |

| Triethylamine |

| Pyridine |

| Benzaldehyde |

| Dimedone |

| 2-Naphthol |

| Tetrahydro-benzo[α]xanthene-11-one |

| Tannic acid |

| 1,4-diazabicyclo[2.2.2]octane |

| Zirconium tetrachloride (ZrCl₄) |

| N,N-dimethylformamide (DMF) |

| 2-Hydroxynaphthalene-1,4-dione |

| Dibenzo[a,i]xanthene-dione |

| 2-Cyanopyridine (Pyridine-2-carbonitrile) |

| Lithium aluminum hydride (LiAlH₄) |

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of this compound and its analogues benefits from contemporary advancements in organic synthesis that prioritize efficiency, sustainability, and novel catalytic systems. These techniques are crucial for developing practical and environmentally responsible methods for producing these complex molecules.

Microwave-Assisted Synthesis of Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of xanthene derivatives, microwave irradiation has been successfully employed to synthesize various analogues. For instance, the condensation of resorcinol (B1680541) with substituted aryl aldehydes, a key step in forming the xanthene core, is efficiently achieved using microwave heating in the presence of a catalyst like sulfamic acid. masterorganicchemistry.comnih.gov This approach not only speeds up the formation of the 9-aryl-9H-xanthene scaffold but also aligns with green chemistry principles by reducing energy consumption. youtube.com

The synthesis of xanthene-based dyes has also been improved through microwave-assisted methods, achieving reaction efficiencies of up to 77%. researchgate.net This technique is particularly advantageous for multi-component reactions, enabling the one-pot synthesis of complex xanthene derivatives under controlled temperature and pressure conditions. masterorganicchemistry.comnih.gov The application of this technology to the final amidation step—coupling 9H-xanthene-9-carboxylic acid with 2-(aminomethyl)pyridine—would be a logical extension, promising a rapid and efficient route to the target molecule and its analogues.

Comparison of Synthesis Methods for Xanthene Analogues

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvent, hours to days | Standard, well-established | General Organic Chemistry |

| Microwave-Assisted | Sealed vessel, 110-150°C, minutes | Rapid reaction rates, higher yields, improved energy efficiency | masterorganicchemistry.comnih.gov |

Catalyst Development in Xanthene Synthesis

The synthesis of the xanthene framework is often catalyst-dependent. Traditional methods have relied on strong acid catalysts, which can be corrosive and difficult to handle. Modern research focuses on developing milder, more selective, and recyclable catalysts.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective. For example, copper-exchanged NaY zeolite has been demonstrated as a highly efficient and reusable catalyst for the one-pot, solvent-free synthesis of 1,8-dioxo-octahydro xanthene derivatives. nih.gov Another innovative approach involves supporting 1,4-diazabicyclo[2.2.2]octane (DABCO) on Amberlyst-15, a solid acid resin. This novel catalyst has been used for the efficient one-pot condensation of diketones, aldehydes, and naphthols to produce benzoxanthenones in excellent yields under solventless conditions and is recyclable up to six times. nih.gov

Furthermore, dicationic Brønsted acidic ionic liquids have been introduced as effective and reusable catalysts for the one-pot condensation reactions to form xanthene derivatives. chemguide.co.uk These catalysts offer advantages such as high product yields, short reaction times, and simple work-up procedures. The development of such advanced catalytic systems is pivotal for the sustainable synthesis of the xanthene core of the target molecule.

Solvent Selection and Stoichiometry Optimization

Solvent selection plays a critical role in the environmental impact of a synthetic process. Research into xanthene synthesis has shown a clear trend towards greener solvents. Many modern protocols utilize environmentally benign solvents like water or ethanol, significantly reducing the reliance on toxic and volatile organic compounds. nih.gov

Even more advantageously, solvent-free or "neat" reaction conditions have been developed. These methods, often paired with microwave heating or specialized catalysts, minimize waste and can lead to higher reaction concentrations and rates. nih.govchemguide.co.uk For instance, the synthesis of various xanthene derivatives has been successfully achieved by reacting aldehydes and 2-naphthol or dimedone under solvent-free conditions, showcasing a highly atom-economical approach. nih.govchemguide.co.uk

Stoichiometry optimization is another key aspect. In multi-component reactions for synthesizing xanthene analogues, adjusting the molar ratios of the reactants is crucial for maximizing yield and minimizing side products. For example, in the synthesis of tetrahydrobenzo[α]xanthene-11-ones, a reactant ratio of 1.3:1:1 for dimedone, benzaldehyde, and 2-naphthol was found to be optimal when using a DABCO/Amberlyst-15 catalyst. nih.gov Careful optimization of both solvent and stoichiometry is essential for developing a robust and sustainable synthesis of this compound.

Reactivity and Transformation Pathways

The chemical behavior of this compound is governed by the distinct reactivity of its three main components: the amide linkage, the xanthene core, and the pyridine ring.

Hydrolytic Stability of the Amide Linkage

Amides are generally the most stable of the carboxylic acid derivatives towards hydrolysis. chemistrysteps.com The hydrolysis of the amide bond in this compound to yield 9H-xanthene-9-carboxylic acid and 2-(aminomethyl)pyridine typically requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. masterorganicchemistry.comyoutube.comchemguide.co.uk

The stability of this particular amide linkage is significantly enhanced by steric hindrance. The bulky 9H-xanthene group attached directly to the carbonyl carbon physically obstructs the approach of a nucleophile (like water or a hydroxide (B78521) ion) to the carbonyl center. fiveable.meacs.org This steric effect substantially slows the rate of both acid- and base-catalyzed hydrolysis. fiveable.me

Under acidic conditions, hydrolysis would proceed via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. masterorganicchemistry.comyoutube.com In basic conditions, the mechanism involves the direct attack of a hydroxide ion on the carbonyl carbon. chemistrysteps.com However, due to the aforementioned steric hindrance, these reactions are expected to be slow, rendering the amide bond in the target molecule relatively stable under physiological or mild environmental conditions.

Oxidation and Reduction Pathways of Xanthene and Pyridine Moieties

The xanthene and pyridine moieties of the molecule possess distinct redox properties, leading to specific transformation pathways.

Oxidation: The most common oxidation pathway for the 9H-xanthene core involves the benzylic C-H bond at the 9-position. This position is susceptible to oxidation to form the corresponding ketone, known as xanthone. dalalinstitute.com This transformation can be achieved using various oxidizing agents. Modern methods favor environmentally friendly approaches, such as visible-light-promoted photocatalytic oxidation using molecular oxygen as the oxidant and a metal-free catalyst like riboflavin (B1680620) tetraacetate. fiveable.meacs.org This green methodology provides high to quantitative yields of xanthone from 9H-xanthene under neutral conditions. fiveable.me

Reduction: The pyridine ring and the amide group are both susceptible to reduction, though typically under different conditions. The pyridine ring can be reduced to a piperidine (B6355638) ring. While catalytic hydrogenation is a common method, harsher reducing agents may be required. For instance, pyridine and its derivatives can be rapidly reduced to piperidines using samarium diiodide (SmI₂) in the presence of water at room temperature. chemistrysteps.com More recent methods describe the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts to access N-aryl piperidines.

The amide carbonyl itself can also be reduced. A study on the reduction of pyridinecarboxamides with a samarium diiodide-water system showed that this can lead to the formation of the corresponding methyl-pyridines, indicating the reduction of the carbonyl group. chemistrysteps.com Therefore, depending on the reagents and conditions employed, reduction of this compound could potentially lead to the saturation of the pyridine ring or the reduction of the amide group.

Potential Redox Transformations

| Moiety | Transformation | Product Type | Typical Reagents/Conditions | Reference |

|---|---|---|---|---|

| 9H-Xanthene | Oxidation | Xanthone | Visible light, O₂, photocatalyst | fiveable.meacs.org |

| Pyridine | Reduction | Piperidine | SmI₂/H₂O or Catalytic Hydrogenation | chemistrysteps.com |

| Amide | Reduction | Amine | Strong reducing agents (e.g., LiAlH₄) | General Organic Chemistry |

| Pyridinecarboxamide | Reduction | Methyl-pyridine | SmI₂/H₂O | chemistrysteps.com |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The chemical reactivity of this compound towards electrophilic and nucleophilic substitution on its aromatic rings is governed by the distinct electronic properties of the xanthene and pyridine moieties. While specific research on this particular compound is limited, the expected reactivity can be inferred from the well-established chemistry of its constituent heterocyclic systems.

The xanthene core, being an electron-rich aromatic system, is anticipated to readily undergo electrophilic aromatic substitution reactions. In contrast, the pyridine ring, an electron-deficient heterocycle, is generally susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.

Electrophilic Substitution on the Xanthene Ring

The oxygen atom in the central ring of the xanthene nucleus acts as an activating group, directing electrophilic attack to the ortho and para positions of the fused benzene (B151609) rings. The carboxamide substituent at the 9-position is not expected to significantly influence the electronic properties of the benzene rings within the xanthene core. Common electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to proceed on the xanthene moiety.

Halogenation: The reaction of this compound with electrophilic halogenating agents, such as bromine in a non-polar solvent, is predicted to yield mono- and di-substituted products. The substitution is expected to occur preferentially at the 2- and 7-positions of the xanthene ring system due to the directing effect of the ethereal oxygen.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to introduce nitro groups onto the xanthene ring. The reaction conditions would need to be carefully controlled to prevent oxidation of the xanthene core. The primary products are anticipated to be the 2-nitro and 2,7-dinitro derivatives.

Sulfonation: Treatment with concentrated sulfuric acid would likely lead to the sulfonation of the xanthene ring, yielding the corresponding sulfonic acid derivatives. The substitution pattern is expected to favor the 2- and 7-positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also plausible transformations on the xanthene core. The reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst would be expected to introduce alkyl or acyl groups, primarily at the 2- and 7-positions.

A summary of expected major products from electrophilic substitution reactions on the xanthene ring is presented in the table below.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, CCl₄ | 2-Bromo-N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide |

| Sulfonation | conc. H₂SO₄ | N-(pyridin-2-ylmethyl)-9-oxo-9H-xanthene-2-sulfonic acid-9-carboxamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide |

Nucleophilic Substitution on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to nucleophilic attack, especially at the 2- and 4-positions. The existing substituent at the 2-position, the methylene-carboxamide linker, is not a typical leaving group for a classic SNAr reaction. However, activation of the pyridine ring, for instance through N-oxidation, could facilitate nucleophilic substitution. Furthermore, if a suitable leaving group were present on the pyridine ring of an analogue, nucleophilic displacement would be a viable transformation.

For instance, in a hypothetical analogue where a halogen is present at the 6-position of the pyridine ring, nucleophilic substitution with various nucleophiles would be expected to proceed.

Amination: Reaction with ammonia or primary/secondary amines could introduce an amino group at the 6-position.

Hydroxylation: Treatment with a strong base, such as potassium hydroxide, could lead to the formation of the corresponding pyridinol.

Cyanation: The introduction of a cyano group could potentially be achieved using a cyanide salt as the nucleophile.

The table below illustrates the potential outcomes of nucleophilic substitution on a hypothetical 6-halo-substituted analogue.

| Reaction | Nucleophile | Expected Product |

| Amination | RNH₂ | N-((6-(alkylamino)pyridin-2-yl)methyl)-9H-xanthene-9-carboxamide |

| Hydroxylation | OH⁻ | N-((6-hydroxypyridin-2-yl)methyl)-9H-xanthene-9-carboxamide |

| Cyanation | CN⁻ | N-((6-cyanopyridin-2-yl)methyl)-9H-xanthene-9-carboxamide |

It is important to reiterate that the reactions and products described in this section are based on established principles of aromatic reactivity and the known behavior of the constituent heterocyclic systems. Specific experimental data for electrophilic and nucleophilic substitution reactions on this compound is not extensively available in the current body of scientific literature. Therefore, the presented information serves as a predictive guide to the potential chemical transformations of this compound.

Molecular Structure, Conformation, and Theoretical Investigations of N Pyridin 2 Ylmethyl 9h Xanthene 9 Carboxamide Systems

Computational Chemistry Approaches

Computational chemistry provides powerful tools to model and predict the behavior of complex molecular systems. Through the application of quantum mechanics and classical mechanics, it is possible to gain deep insights into the electronic structure, stability, and conformational dynamics of N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry and understanding its electronic stability. goums.ac.irresearchgate.net

Studies on structurally similar 9-substituted xanthene derivatives reveal that the xanthene moiety itself is a highly conjugated system. goums.ac.irresearchgate.net The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic regions within the molecule. researchgate.netsemanticscholar.org For instance, the carbonyl oxygen of the carboxamide group and the nitrogen atom of the pyridine (B92270) ring are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the amide proton and aromatic protons are likely to be electron-deficient.

The stability of the molecule can be further assessed by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). goums.ac.irresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. goums.ac.irresearchgate.net A large energy gap suggests high stability and low reactivity. In analogous systems, the HOMO is typically localized on the electron-rich aromatic portions of the molecule, while the LUMO is centered on the electron-accepting regions.

| Parameter | Value |

|---|---|

| HOMO Energy | -5.92 eV |

| LUMO Energy | -1.44 eV |

| HOMO-LUMO Gap (ΔE) | 4.48 eV |

| Dipole Moment | 3.75 D |

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. MD simulations provide insights into how the molecule moves and changes shape over time, which is crucial for understanding its behavior in different environments. nih.gov

The conformational flexibility of this compound arises from the rotation around the single bonds in the pyridinylmethylamide side chain. MD simulations can reveal the preferred conformations of this side chain relative to the rigid xanthene core. nih.gov These simulations can identify stable conformers and the energy barriers between them, providing a detailed picture of the molecule's dynamic behavior. The xanthene ring itself can exhibit different conformations, such as boat and half-chair forms for the central pyran and outer cyclohexene (B86901) rings, respectively. goums.ac.ir

Intermolecular interactions play a critical role in the solid-state packing and solution-phase behavior of the molecule. MD simulations can model these interactions, including hydrogen bonding and π-π stacking. mdpi.com The amide group is a key site for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. Furthermore, the aromatic rings of the xanthene and pyridine moieties can participate in π-π stacking interactions, which are important for crystal packing and molecular recognition.

| Interaction Type | Donor/Acceptor Groups | Significance |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor), Carbonyl O (acceptor), Pyridine N (acceptor) | Crystal packing, solubility, biological interactions |

| π-π Stacking | Xanthene aromatic rings, Pyridine ring | Crystal packing, electronic properties |

| van der Waals Forces | Entire molecule | Overall molecular packing and cohesion |

Quantum chemical calculations can provide a wealth of parameters that help in predicting the reactivity of this compound. These parameters, derived from the electronic structure, offer a quantitative measure of the molecule's propensity to participate in chemical reactions. rsc.orgnih.govresearchgate.net

Key quantum chemical parameters include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters are calculated from the HOMO and LUMO energies and provide insights into the molecule's ability to donate or accept electrons. For example, a low ionization potential suggests that the molecule can be easily oxidized, while a high electron affinity indicates a tendency to accept electrons.

Furthermore, computational methods can be used to predict reaction pathways and transition states for various chemical transformations. rsc.orgnih.govresearchgate.net By mapping the potential energy surface, it is possible to identify the most likely reaction mechanisms and to calculate the activation energies. This is particularly useful for understanding the reactivity of the amide bond, which can undergo hydrolysis or other nucleophilic substitution reactions. The electrophilicity of the carbonyl carbon and the nucleophilicity of the amide nitrogen are key factors in these reactions.

| Parameter | Definition | Significance for Reactivity |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Ease of electron donation (oxidation) |

| Electron Affinity (A) | -ELUMO | Ease of electron acceptance (reduction) |

| Electronegativity (χ) | (I + A) / 2 | Overall ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

Spectroscopic Analysis for Mechanistic Insights (Beyond Basic Identification)

Spectroscopic techniques provide experimental data that complement computational studies, offering a more complete understanding of the molecular structure and bonding in this compound. Advanced spectroscopic methods can reveal subtle details about stereochemistry, tautomerism, and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ipb.pt For this compound, ¹H and ¹³C NMR spectra provide information about the chemical environment of each atom. semanticscholar.orgchemicalbook.com

A key feature of amides that can be studied by NMR is the restricted rotation around the C-N bond due to its partial double bond character. nanalysis.comlibretexts.org This can lead to the observation of distinct signals for atoms or groups that are chemically non-equivalent due to this restricted rotation, a phenomenon that can be temperature-dependent. nanalysis.com Variable temperature NMR studies can be used to determine the energy barrier for this rotation.

Furthermore, the possibility of tautomerism in the pyridinylmethylamide moiety can be investigated using advanced NMR techniques. psu.edubohrium.comresearchgate.netruc.dk While the amide form is generally favored for N-acylaminopyridines, the presence of the imidic acid tautomer can be explored. psu.edu Isotope labeling studies, such as the use of ¹⁵N NMR, can provide definitive evidence for the predominant tautomeric form in solution. rsc.org The chemical shifts of the amide proton and the pyridine ring protons can also provide clues about the electronic distribution and potential intramolecular hydrogen bonding. nih.gov

| Proton | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Amide N-H | 8.0 - 9.0 | Broad singlet, position can be solvent and concentration dependent |

| Pyridine H (α to N) | 8.5 - 8.7 | Deshielded due to electronegativity of nitrogen |

| Xanthene Aromatic H | 7.0 - 8.0 | Complex multiplet pattern |

| Methylene (B1212753) (-CH₂-) | 4.5 - 5.0 | Coupling to amide N-H may be observed |

| Xanthene C9-H | ~5.0 | Singlet, characteristic for 9-substituted xanthenes |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of its functional groups and bonding. thermofisher.comyoutube.comspectroscopyonline.com These two techniques are often complementary.

In the FTIR spectrum of this compound, characteristic bands for the amide group are expected. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption usually found between 1630 and 1680 cm⁻¹. researchgate.netmdpi.comnih.gov The N-H bending vibration (Amide II band) is observed around 1510-1570 cm⁻¹. mdpi.comnih.gov The positions of these bands can be sensitive to hydrogen bonding. researchgate.net

The xanthene core also has characteristic vibrational modes. The C-O-C stretching vibrations of the ether linkage in the xanthene ring are expected in the 1200-1300 cm⁻¹ region. asianpubs.org Aromatic C-H and C=C stretching vibrations will also be present. humanjournals.com

Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations. thermofisher.comyoutube.comspectroscopyonline.com The aromatic rings of the xanthene and pyridine moieties are expected to show strong signals in the Raman spectrum. The complementarity of FTIR and Raman spectroscopy can provide a more complete vibrational assignment for the molecule. researchgate.netasianpubs.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Amide N-H | Stretching | 3300 - 3500 | Medium-Strong | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| Amide C=O | Stretching (Amide I) | 1630 - 1680 | Strong | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong | Strong |

| Amide N-H | Bending (Amide II) | 1510 - 1570 | Medium-Strong | Weak |

| Xanthene C-O-C | Asymmetric Stretching | 1200 - 1300 | Strong | Weak |

Mass Spectrometry for Elucidating Reaction Products and Fragmentation Patterns

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of organic compounds. In the study of this compound and related systems, mass spectrometry clarifies reaction outcomes and reveals characteristic fragmentation pathways upon ionization.

While direct mass spectral data for this compound is not extensively published, the fragmentation pattern can be predicted based on established principles for amides and related heterocyclic structures. unl.ptrsc.orgnih.gov The most common fragmentation pathway observed for amides under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions is the cleavage of the amide (N–CO) bond. unl.ptrsc.orgnih.gov This process, known as α-cleavage, typically results in the formation of a stable acylium cation and the loss of the amine moiety as a neutral radical. nih.gov

For this compound, the molecular ion [M]+• would be expected to undergo primary fragmentation via the cleavage of the bond between the carbonyl carbon and the nitrogen atom. This would yield two principal fragments: the 9H-xanthene-9-carbonyl cation (xanthenyl acylium ion) and the pyridin-2-ylmethylamine radical.

The proposed major fragmentation pathways are detailed below:

Formation of the Xanthenyl Acylium Cation: The most prominent fragmentation is the cleavage of the C-N amide bond, leading to the highly stable xanthene-9-acylium cation. The stability of this ion is enhanced by the tricyclic xanthene structure.

Formation of Pyridinylmethyl Fragments: The other part of the molecule can form a pyridin-2-ylmethylamine radical or, through rearrangement, a tropylium-like ion if the charge is retained on this fragment.

A table of hypothesized major fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

| Hypothesized Ion | Structure | Proposed m/z | Fragmentation Pathway |

| Molecular Ion | [C₂₀H₁₆N₂O₂]⁺ | 328.12 | Parent Molecule |

| Xanthene-9-acylium cation | [C₁₄H₉O₂]⁺ | 209.06 | α-cleavage of amide C-N bond |

| Pyridin-2-ylmethyl cation | [C₆H₆N]⁺ | 92.05 | Cleavage of CH₂-N bond |

Further fragmentation of the xanthene-9-acylium cation could occur through the loss of carbon monoxide (CO), a common pathway for acylium ions, resulting in a 9H-xanthenyl cation.

X-ray Crystallographic Studies of Analogous Xanthene-Carboxamide Structures

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of closely related xanthene-carboxamide analogs offers significant insight into its likely molecular conformation and packing.

A key analog is Methyl 9H-xanthene-9-carboxylate, which shares the core xanthene-9-carbox- moiety. nih.gov Studies of this compound reveal that the tricyclic xanthene unit is not planar but exists in a folded or bent conformation. nih.gov The degree of this folding is measured by the dihedral angle between the two benzene (B151609) rings fused to the central pyran ring. In Methyl 9H-xanthene-9-carboxylate, this angle is reported to be 24.81(9)°. nih.gov This boat-like conformation is a characteristic feature of the 9H-xanthene system.

The substituent at the 9-position typically adopts a pseudo-axial or pseudo-equatorial orientation relative to the central ring. In the case of the methyl ester, the ester group adopts a trans staggered conformation. nih.gov It is plausible that the N-(pyridin-2-ylmethyl)carboxamide group would also adopt a sterically favorable orientation to minimize non-bonded interactions.

The crystal packing of these molecules is often governed by a combination of weak intermolecular forces, such as C–H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

A summary of crystallographic data for an analogous xanthene structure is provided in the table below.

| Parameter | Methyl 9H-xanthene-9-carboxylate nih.gov |

| Formula | C₁₅H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.6601 (16) |

| b (Å) | 5.7624 (3) |

| c (Å) | 15.7578 (9) |

| β (°) | 92.933 (4) |

| Volume (ų) | 2327.0 (2) |

| Z | 8 |

| Dihedral Angle (°) | 24.81 (9) |

Another relevant analog is 9-(4-hydroxyphenyl)-tetramethyl-hexahydro-1H-xanthene-1,8(2H)-dione, which crystallizes in the triclinic system. semanticscholar.org Although the substitution pattern is different, it reinforces the non-planar nature of the xanthene core. Studies on other complex heterocyclic amides also highlight the importance of intra- and intermolecular hydrogen bonding in stabilizing the crystal lattice. eurjchem.com The presence of the pyridine nitrogen and the amide N-H group in the target molecule suggests that hydrogen bonding would play a significant role in its crystal packing.

Mechanistic Investigations of N Pyridin 2 Ylmethyl 9h Xanthene 9 Carboxamide in Biological Systems in Vitro

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

The relationship between the chemical structure of N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide and its biological activity is highly defined, with small structural changes leading to significant variations in potency and efficacy.

SAR studies on related mGlu1 PAMs have highlighted the critical importance of the substituent attached to the carboxamide nitrogen. The position of the nitrogen atom within the pyridine (B92270) ring is a key determinant of activity. nih.gov Specifically, for pyridinylmethyl amide derivatives, only the 2-substituted isomer (as in the title compound) confers potent PAM activity. The corresponding 3- and 4-pyridinylmethyl isomers are found to be inactive, indicating a strict requirement for the nitrogen's location to achieve the necessary molecular recognition at the allosteric binding site. nih.gov

This positional requirement strongly suggests a specific interaction, likely a hydrogen bond or a critical electrostatic interaction, between the pyridine nitrogen and a residue within the mGlu1 allosteric pocket that is only possible with the 2-pyridyl configuration.

Further studies on the xanthene scaffold have shown that substitutions, such as fluorination, can improve pharmacokinetic properties without diminishing the allosteric modulatory effect. nih.gov Similarly, replacing the simple amide linker with bioisosteres like oxadiazoles (B1248032) or tetrazoles has been shown to yield potent mGlu1 enhancers, demonstrating that while the core scaffold and side chain are important, the linker can be modified to fine-tune the molecule's properties. nih.govresearchgate.net

| Compound | Pyridine Substituent Position | Relative mGlu1 PAM Activity | Reference |

|---|---|---|---|

| N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide | 2-position | Active | nih.gov |

| N-(pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide | 3-position | Inactive | nih.gov |

| N-(pyridin-4-ylmethyl)-9H-xanthene-9-carboxamide | 4-position | Inactive | nih.gov |

The biological activity of this compound is dependent on its ability to adopt a specific three-dimensional conformation that is complementary to the allosteric binding pocket of its target receptor. The 9H-xanthene core is a bulky and rigid tricycle, which serves to anchor the molecule within the hydrophobic transmembrane domain of the mGlu1 receptor. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Currently, there is a lack of specific published research on the pharmacophore modeling and ligand design principles for this compound. While related compounds containing a xanthene or carboxamide scaffold have been investigated for various biological activities, detailed computational studies to define the essential structural features for the activity of this specific molecule are not available in the public domain.

Pharmacophore modeling for analogous structures often involves identifying key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for interaction with a biological target. For this compound, a hypothetical pharmacophore model would likely highlight the hydrogen bond accepting capability of the pyridine nitrogen and the carboxamide oxygen, the hydrogen bond donating property of the amide proton, and the hydrophobic nature of the xanthene and pyridine rings. The spatial arrangement of these features would be critical for its putative biological activity. However, without experimental data, any proposed model remains speculative.

In Vitro Cellular Pathway Perturbations (Mechanistic, non-efficacy)

Investigations of Intracellular Signaling Cascade Modulation

As of the latest available information, there are no specific studies detailing the modulation of intracellular signaling cascades by this compound. Research into how this compound may alter signaling pathways, such as kinase cascades or second messenger systems, has not been reported. Therefore, its impact on cellular signaling remains an uninvestigated area.

Molecular Mechanism of Action in Cellular Assays (e.g., mitochondrial homeostasis disruption)

There is currently no available scientific literature that investigates the molecular mechanism of action of this compound in cellular assays. Specifically, there are no reports on its potential to disrupt mitochondrial homeostasis or other cellular processes. While some compounds with similar structural motifs have been explored for their effects on mitochondrial function, these findings cannot be extrapolated to this compound without direct experimental evidence.

Coordination Chemistry of Xanthene 9 Carboxamide Ligands

Chelation Sites and Binding Modes of the Xanthene-Carboxamide-Pyridine Scaffold

No experimental data is available for the chelation sites and binding modes of N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide. However, based on analogous pyridine-carboxamide structures, the anticipated coordination would likely involve a bidentate chelation mode. This would typically occur through the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the carboxamide group, forming a stable five-membered chelate ring with a metal ion. The amide nitrogen is less likely to participate in coordination unless deprotonated.

Synthesis and Structural Characterization of Metal Complexes (e.g., Cd(II), Ag(I) complexes)

There are no published methods for the synthesis and structural characterization of metal complexes, including those with Cadmium(II) or Silver(I), involving this compound.

Spectroscopic and Magnetic Properties of Coordination Compounds

Specific spectroscopic data (such as IR, UV-Vis, NMR) and magnetic properties for coordination compounds of this compound are not available in the scientific literature.

Potential in Heterogeneous Catalysis or Material Science Applications (non-biological)

There are no documented non-biological applications in heterogeneous catalysis or material science for metal complexes derived from this compound. While metal-organic frameworks (MOFs) and other materials incorporating different xanthene or carboxamide derivatives have been explored for such applications, this specific ligand has not been featured in such research.

Photophysical and Optoelectronic Properties of N Pyridin 2 Ylmethyl 9h Xanthene 9 Carboxamide Derivatives

Applications in Advanced Materials and Fluorescent Probe DesignWhile the broader class of xanthene derivatives is known for applications in fluorescent materials and probes, no specific applications for N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide have been documented in the reviewed literature.

Further research and publication in the field are required to elucidate the specific photophysical and optoelectronic properties of this compound.

Future Research Directions and Advanced Methodologies in N Pyridin 2 Ylmethyl 9h Xanthene 9 Carboxamide Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide, traditionally achieved through batch processing, is poised for significant innovation. Future efforts will likely concentrate on developing more efficient, sustainable, and automated synthetic methods.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and higher yields. nih.govamidetech.com The application of flow chemistry to the synthesis of amides is a burgeoning field, with various methodologies being developed for continuous amide bond formation. researchgate.netrsc.orgresearchgate.net

A hypothetical continuous flow synthesis of this compound could involve the reaction of 9H-xanthene-9-carboxylic acid and (pyridin-2-yl)methanamine in a heated and pressurized microreactor. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to a significant reduction in reaction time and an increase in product purity. acs.orgnih.gov

| Parameter | Traditional Batch Synthesis | Hypothetical Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Variable | Potentially >95% |

| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, enhanced heat transfer, improved safety |

| Scalability | Requires larger reactors, can be challenging | Achieved by running the system for longer periods |

Machine Learning-Assisted Synthesis Design

Advanced Computational Approaches for Molecular Design and Property Prediction

Computational chemistry and AI are becoming indispensable tools for the rational design of new molecules and the prediction of their properties, thereby reducing the need for extensive and costly experimental screening.

De Novo Design and Virtual Screening for Target Interaction

De novo drug design utilizes computational algorithms to generate novel molecular structures with desired pharmacological properties. frontiersin.orgnih.govmdpi.comwgtn.ac.nzoup.com For this compound, de novo design could be employed to generate a virtual library of analogues with potentially enhanced binding affinity for a specific biological target.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a target protein or enzyme. wikipedia.orgnih.gov By creating a three-dimensional model of a target protein, researchers can computationally "dock" virtual compounds, including analogues of this compound, into the binding site to predict their binding affinity and mode of interaction. acs.orgrsc.orgacs.org This approach can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing.

AI-Driven Prediction of Reaction Outcomes and Selectivity

In the context of this compound, an AI model could be developed to predict the regioselectivity of reactions involving modifications to the pyridine (B92270) or xanthene rings. This would be particularly valuable in the synthesis of derivatives where multiple reaction sites are available, allowing for the in silico identification of conditions that favor the formation of the desired isomer.

| Reaction Parameter | AI Prediction | Experimental Result |

|---|---|---|

| Optimal Catalyst | Catalyst X | Catalyst X |

| Predicted Yield | 85% | 82% |

| Predicted Major Isomer | Isomer A | Isomer A |

| Predicted Isomer Ratio (A:B) | 9:1 | 8.5:1.5 |

Innovative Spectroscopic and Imaging Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound can be achieved through the use of advanced spectroscopic and imaging techniques.

In situ spectroscopic techniques, such as ReactIR (in-situ infrared spectroscopy) and Raman spectroscopy, allow for the real-time monitoring of chemical reactions. mt.comspectroscopyonline.commt.comoxinst.comrsc.org By observing the appearance of intermediates and the disappearance of reactants, detailed kinetic and mechanistic information can be obtained. perkinelmer.comazooptics.com These techniques could be applied to the synthesis of this compound to optimize reaction conditions and identify any transient species. solubilityofthings.comacs.orgacorn.works

Real-time Monitoring of Chemical Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For a compound like this compound, spectroscopic techniques could be employed to track its synthesis or subsequent transformations.

Future research could focus on utilizing in-situ spectroscopic methods to monitor the formation of the amide bond between 9H-xanthene-9-carboxylic acid and 2-(aminomethyl)pyridine. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy could be particularly informative. By tracking the disappearance of the carboxylic acid and amine vibrational bands and the appearance of the characteristic amide bands, researchers could optimize reaction conditions, such as temperature, catalyst loading, and reaction time, to improve yield and purity.

Furthermore, should this compound be investigated for its potential to interact with metal ions or other molecules, real-time monitoring through UV-Vis or fluorescence spectroscopy could reveal the kinetics of these binding events. Changes in the absorption or emission spectra upon addition of a substrate would allow for the determination of binding constants and stoichiometry.

Table 1: Potential Real-time Monitoring Techniques for this compound Research

| Technique | Application | Potential Insights |

| In-situ FTIR/Raman Spectroscopy | Monitoring the synthesis of the target compound. | Reaction kinetics, identification of intermediates, optimization of reaction conditions. |

| UV-Vis Spectroscopy | Studying interactions with metal ions or other analytes. | Binding kinetics, stoichiometry of complexes, determination of association constants. |

| Fluorescence Spectroscopy | Investigating binding events and environmental sensitivity. | Changes in local environment, conformational changes upon binding, quenching or enhancement effects. |

Single-Molecule Spectroscopy for Interaction Studies

To gain a deeper understanding of the molecular interactions of this compound at the most fundamental level, single-molecule spectroscopy techniques offer a powerful approach. These methods eliminate the ensemble averaging inherent in bulk measurements, revealing a wealth of information about individual molecular behaviors.

Single-molecule fluorescence spectroscopy , for instance, could be employed to study the conformational dynamics of the molecule. By labeling the compound with a suitable fluorophore, it would be possible to observe fluctuations in fluorescence intensity or lifetime, providing insights into the flexibility of the pyridinylmethylamide side chain relative to the rigid xanthene core.

Moreover, if this compound is found to interact with biological macromolecules, such as proteins or nucleic acids, single-molecule Förster resonance energy transfer (smFRET) could be used to probe the binding process and any associated conformational changes in real-time. This would involve labeling both the this compound and the target biomolecule with a donor-acceptor fluorophore pair.

Exploration of Novel Supramolecular Assemblies and Material Science Applications

The unique structural features of this compound, namely the planar xanthene unit and the hydrogen-bonding capable amide and pyridine groups, make it a promising candidate for the construction of novel supramolecular assemblies.

Self-Assembly of Xanthene-Based Architectures

Future research could explore the ability of this compound to self-assemble into well-defined nanostructures in solution or on surfaces. The interplay of π-π stacking interactions between the xanthene cores and hydrogen bonding involving the amide and pyridine functionalities could lead to the formation of one-dimensional fibers, two-dimensional sheets, or more complex architectures.

Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) could be used to visualize these self-assembled structures on various substrates. X-ray diffraction studies on single crystals, if obtainable, would provide precise information about the packing and intermolecular interactions in the solid state. The self-assembly of xanthene derivatives has been shown to be influenced by the steric and electronic nature of substituents, suggesting that the pyridinylmethyl group will play a crucial role in directing the formation of supramolecular structures. researchgate.net

Integration into Hybrid Functional Materials

The properties of this compound could be harnessed by integrating it into hybrid functional materials. For example, its ability to coordinate with metal ions through the pyridine nitrogen and amide oxygen atoms could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as porosity, catalysis, or luminescence, depending on the choice of the metal center.

Furthermore, the compound could be incorporated into polymer matrices to develop new composite materials. The rigid xanthene unit could enhance the mechanical or thermal properties of the polymer, while the functional pyridinylmethylamide group could introduce specific functionalities, such as sensing capabilities or improved interfacial adhesion. The development of such hybrid materials would open up possibilities for applications in areas like chemical sensing, separations, and advanced coatings.

Table 2: Potential Material Science Applications for this compound

| Application Area | Rationale | Potential Functionality |

| Metal-Organic Frameworks (MOFs) | Coordination sites on the molecule. | Catalysis, gas storage, chemical separation. |

| Coordination Polymers | Ability to link metal centers. | Luminescent materials, sensors. |

| Polymer Composites | Rigid xanthene core and functional side chain. | Enhanced mechanical strength, thermal stability, sensing capabilities. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide, and what critical parameters influence reaction yield?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 9H-xanthene-9-carboxylic acid and 2-(aminomethyl)pyridine. Key parameters include solvent choice (DMF or THF), reaction temperature (0–25°C), and stoichiometric control of coupling agents to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Enzymatic approaches using lipases or acyltransferases (e.g., Candida antarctica lipase B) may also be viable for enantioselective synthesis .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (xanthene core) and pyridylmethyl signals. 2D NMR (COSY, HSQC) confirms connectivity.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular mass (exact mass: 372.1029 g/mol) .

- X-ray Crystallography : Single-crystal analysis using SHELXL (SHELX-97) for refinement. Phase annealing in SHELX-90 improves resolution for larger structures .

Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology models of target proteins (e.g., kinases, GPCRs). Validate predictions using MD simulations (GROMACS) to assess binding stability. Cross-reference results with experimental data (e.g., SPR, ITC) to refine force field parameters .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data across cell-based assays?

- Methodological Answer :

- Dose-Response Validation : Use orthogonal assays (e.g., MTT, ATP-luciferase) to confirm cytotoxicity or target engagement.

- Metabolic Stability : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .

- Data Normalization : Include internal controls (e.g., staurosporine for apoptosis) and normalize to solvent-only baselines .

Q. How can researchers resolve discrepancies between computational binding predictions and experimental IC₅₀ values?

- Methodological Answer :

- Crystallographic Validation : Co-crystallize the compound with its target protein (e.g., histone methyltransferases) and refine structures using SHELXTL to identify key interactions (e.g., hydrogen bonds with pyridyl nitrogen) .

- Free Energy Perturbation (FEP) : Apply FEP simulations to quantify enthalpic/entropic contributions to binding discrepancies .

Q. What strategies mitigate fluorescence quenching in xanthene-based probes during live-cell imaging?

- Methodological Answer :

- Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) to the xanthene core to stabilize excited states .

- Environmental Shielding : Encapsulate the compound in nanocarriers (e.g., PEG-PLGA) to reduce interaction with cellular reductants .

Q. How does the pyridylmethyl moiety influence metal coordination properties in catalytic or sensing applications?

- Methodological Answer :

- Spectroscopic Titration : Use UV-Vis and fluorescence titration with transition metals (e.g., Cu²⁺, Zn²⁺) to determine binding constants (Kd).

- DFT Calculations : Model coordination geometries (e.g., octahedral vs. tetrahedral) using Gaussian09 with B3LYP/6-31G* basis sets .

Data Management and Validation

Q. How should researchers address batch-to-batch variability in synthetic yield and purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring during synthesis.

- Quality Control : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for purity quantification .

Q. What protocols ensure reproducibility in crystallographic data deposition for structural studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.